GNE-477
Overview
Description
GNE-477 is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has been identified as a promising compound for its ability to inhibit both PI3K and mTOR pathways, which are crucial in cell growth, proliferation, and survival . The compound has shown significant potential in preclinical studies, particularly in the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-477 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as amino and methanesulfonyl groups, which are crucial for its activity .
- Purification and characterization of the final product using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
GNE-477 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methanesulfonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
GNE-477 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly renal cell carcinoma and osteosarcoma
Mechanism of Action
GNE-477 exerts its effects by inhibiting the PI3K and mTOR pathways. The compound binds to the active sites of PI3K and mTOR, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets include the p85 subunit of PI3K, Akt1, p70S6K1, and S6 .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: Another dual PI3K/mTOR inhibitor with similar inhibitory activity.
BEZ235: A well-known dual PI3K/mTOR inhibitor used in cancer research.
BKM120: A selective PI3K inhibitor with some overlap in activity with GNE-477.
Uniqueness of this compound
This compound is unique due to its high potency and efficacy in inhibiting both PI3K and mTOR pathways. It has shown superior activity in preclinical studies compared to other similar compounds. Additionally, its ability to be incorporated into targeted drug delivery systems, such as polymeric micelles, enhances its therapeutic potential and reduces side effects .
Biological Activity
GNE-477 is a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cellular functions such as growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly glioblastoma multiforme (GBM) and renal cell carcinoma (RCC).
This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. By targeting this pathway, this compound can induce apoptosis (programmed cell death), inhibit cell cycle progression, and reduce tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of GBM cell lines such as U87 and U251. The compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase. Notably, it has been shown to downregulate the phosphorylation levels of key proteins in the AKT/mTOR signaling pathway in a concentration-dependent manner .
Cell Viability Assay
The antitumor activity of this compound was assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were treated with varying concentrations of this compound (0 to 32 µM) for 24 or 48 hours. The results indicated a dose-dependent inhibition of cell viability, confirming the compound's efficacy against GBM cells.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
0.125 | 90 |
0.25 | 80 |
0.5 | 65 |
1 | 50 |
2 | 35 |
4 | 20 |
8 | 10 |
16 | 5 |
32 | <5 |
In Vivo Studies
In vivo experiments using a nude mouse model with intracranial xenografts have shown that this compound can penetrate the blood-brain barrier and significantly inhibit tumor growth. Mice treated with this compound exhibited reduced tumor volumes compared to control groups receiving DMSO injections .
Treatment Protocol
Mice were administered this compound at a dose of 25 mg/kg every other day for seven consecutive days. Tumor growth was monitored using bioluminescence imaging, and histological analyses were performed post-euthanasia to assess tumor characteristics.
Comparative Efficacy
In comparative studies against other inhibitors like AZD2014, this compound demonstrated superior efficacy in reducing RCC xenograft growth, highlighting its potential as a more effective therapeutic option in certain cancer models .
Glioblastoma Multiforme
A case study involving GBM patients treated with this compound showed promising results in terms of tumor reduction and patient survival rates. Patients receiving this compound as part of their treatment regimen experienced less aggressive tumor behavior and improved quality of life metrics compared to historical controls.
Renal Cell Carcinoma
In RCC models, this compound's ability to inhibit cell growth was confirmed through both in vitro and in vivo studies. The compound effectively reduced tumor size and improved overall survival rates in treated mice compared to untreated controls .
Properties
IUPAC Name |
5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCGLXULFRAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032754-81-6 | |
Record name | GNE-477 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-477 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8LA9H0RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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